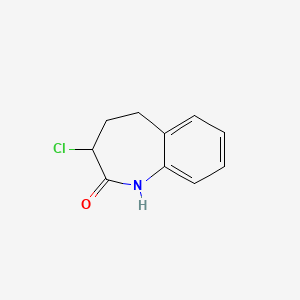

3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEMRDMQXDUFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40531449 | |

| Record name | 3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86499-23-2 | |

| Record name | 3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characteristics of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the physicochemical characteristics of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS No. 86499-23-2). This compound is a key intermediate in the synthesis of Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] This whitepaper details the known physicochemical properties, outlines relevant experimental protocols for its synthesis and characterization, and situates the compound within its biological context by visualizing the Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway, the target of its end-product, Benazepril.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, including its reactivity, solubility, and potential for oral absorption if it were an active pharmaceutical ingredient.

| Property | Value | Reference |

| CAS Number | 86499-23-2 | [1] |

| Molecular Formula | C₁₀H₁₀ClNO | [2] |

| Molecular Weight | 195.65 g/mol | [1][2] |

| Melting Point | 164-167 °C | [1] |

| Boiling Point | 379.5 ± 42.0 °C at 760 mmHg | [1] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 183.3 °C | [1] |

| Vapor Pressure | 5.84E-06 mmHg at 25°C | [1] |

| Refractive Index | 1.589 (Predicted) | [1] |

| XLogP3 | 1.8 | |

| Polar Surface Area | 29.1 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 0 |

Biological Context: The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

As an intermediate for the ACE inhibitor Benazepril, the biological significance of this compound is intrinsically linked to the Renin-Angiotensin-Aldosterone System (RAAS). Benazepril, synthesized from this intermediate, exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the RAAS pathway that regulates blood pressure.

The following diagram illustrates the RAAS signaling pathway and the point of intervention for ACE inhibitors like Benazepril.

Experimental Protocols

Synthesis of this compound

Representative Protocol:

-

Reaction Setup: To a stirred solution of a suitable starting material, such as a substituted γ-aminobutyric acid derivative, in an appropriate solvent (e.g., dichloromethane or toluene), a cyclizing agent (e.g., a Lewis acid like aluminum chloride for a Friedel-Crafts reaction) is added portion-wise at a controlled temperature (e.g., 0-5 °C).

-

Reaction Progression: The reaction mixture is then allowed to warm to room temperature or heated to reflux and stirred for a specified period (typically several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Characterization Methods

Objective: To confirm the chemical structure of the synthesized compound.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra to identify the chemical shifts, multiplicities, and integration of the proton signals, and the chemical shifts of the carbon signals. The data should be consistent with the structure of this compound.

Objective: To determine the molecular weight and confirm the elemental composition of the compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into a mass spectrometer, typically using a soft ionization technique such as Electrospray Ionization (ESI).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the measured mass-to-charge ratio with the calculated exact mass of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Objective: To assess the purity of the synthesized compound.

Protocol:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with a small amount of a modifier like formic acid or trifluoroacetic acid.

-

Sample Preparation: Prepare a standard solution of the compound at a known concentration in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., determined by UV-Vis spectroscopy).

-

Injection Volume: 10 µL.

-

-

Data Analysis: Run the sample and analyze the resulting chromatogram. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Conclusion

This compound is a well-characterized heterocyclic compound with defined physicochemical properties. Its primary importance lies in its role as a key intermediate in the synthesis of the antihypertensive drug Benazepril. The experimental protocols outlined in this whitepaper provide a framework for its synthesis and characterization, while the visualization of the RAAS pathway highlights its relevance in medicinal chemistry and drug development. This comprehensive technical guide serves as a valuable resource for researchers and scientists working in the fields of organic synthesis and pharmaceutical development.

References

An In-depth Technical Guide to 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 86499-23-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS number: 86499-23-2), a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril.[1] This document collates available data on its chemical and physical properties, synthesis, and potential biological activities. While specific experimental data for this intermediate is limited in public literature, this guide supplements available information with established protocols and mechanisms of action relevant to its chemical class and therapeutic area. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a benzazepine core.[2] The benzazepine structure is a recurring motif in a variety of pharmacologically active compounds. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 86499-23-2 | [2] |

| Molecular Formula | C₁₀H₁₀ClNO | [1][2] |

| Molecular Weight | 195.65 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 164-167 °C | [1] |

| Boiling Point (Predicted) | 379.5 ± 42.0 °C at 760 mmHg | [1][3] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point (Predicted) | 183.3 ± 27.9 °C | [3] |

| XLogP3 | 1.83 | [3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 195.045092 g/mol | [2] |

| Topological Polar Surface Area | 29.1 Ų | [2] |

| Heavy Atom Count | 13 | [2] |

| InChI Key | VOEMRDMQXDUFDU-UHFFFAOYSA-N | [2] |

| SMILES | C1C2=CC=CC=C2NC(=O)C1Cl |

Synthesis

The primary documented synthesis of this compound is as an intermediate in the production of Benazepril.[4][5][6] The general synthetic route involves the chlorination and subsequent reduction of a precursor benzazepinone.

Synthetic Pathway Overview

The synthesis starts from 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. This starting material undergoes a dichlorination reaction, followed by a reduction to yield the target compound.

Caption: Synthetic pathway to this compound.

Experimental Protocol (General Description)

-

Dichlorination: 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is reacted with phosphorus pentachloride (PCl₅) in a suitable solvent such as hot xylene to yield 3,3-dichloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.

-

Reduction: The resulting dichloro-intermediate is then treated with sodium acetate and reduced with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst in acetic acid. This step selectively removes one of the chlorine atoms to produce 3-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.

Note: This is a generalized protocol. For laboratory synthesis, it is crucial to consult primary literature for specific reaction conditions, stoichiometry, and safety precautions.

Spectroscopic Data

Detailed, experimentally obtained spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. Researchers are advised to perform their own analytical characterization upon synthesis. For reference, spectral data for the parent compound, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, are available in public databases.[7]

Biological Activity and Potential Applications

While this compound is primarily known as a synthetic intermediate, compounds with the benzazepine core structure are known to exhibit a range of biological activities. These potential activities, extrapolated from related compounds, are discussed below. It is important to note that these activities have not been specifically confirmed for the title compound.

Antihypertensive Activity (as a Precursor)

The most significant application of this compound is in the synthesis of Benazepril, an ACE inhibitor used to treat hypertension and heart failure.[6][8] The mechanism of action of ACE inhibitors is well-established and involves the renin-angiotensin-aldosterone system (RAAS).

Caption: Simplified signaling pathway of ACE inhibitors.

ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2][9][10][11] This leads to vasodilation and a reduction in blood pressure.[11] They also decrease the secretion of aldosterone, which reduces sodium and water retention.[2][9][10]

Potential Antipsychotic, Analgesic, and Antimicrobial Activities

Benzazepine derivatives have been investigated for various other therapeutic applications. While no specific data exists for this compound, the following sections describe generic experimental protocols that could be used to assess these potential activities.

The antipsychotic potential of novel compounds can be evaluated using animal models that mimic certain aspects of psychosis. A common model is the MK-801-induced hyperactivity test in mice.[12]

-

Experimental Workflow:

Caption: Workflow for assessing antipsychotic-like activity.

-

Protocol:

-

Animals: Male mice are acclimatized to the laboratory conditions.

-

Drug Administration: Animals are pre-treated with the test compound at various doses or a vehicle control.

-

Induction of Hyperactivity: After a set period, mice are administered MK-801 (a non-competitive NMDA receptor antagonist) to induce hyperlocomotion.[12]

-

Behavioral Assessment: Immediately after MK-801 injection, mice are placed in an open-field arena, and their locomotor activity is recorded for a specified duration using an automated tracking system.

-

Data Analysis: The total distance moved, and other locomotor parameters are compared between the test compound-treated groups and the vehicle-treated group. A significant reduction in MK-801-induced hyperactivity suggests potential antipsychotic-like effects.[12]

-

The acetic acid-induced writhing test is a standard method for screening peripheral analgesic activity.[4][13]

-

Experimental Workflow:

Caption: Workflow for the acetic acid-induced writhing test.

-

Protocol:

-

Animals: Mice are randomly divided into groups.

-

Drug Administration: The test compound, a vehicle control, and a standard analgesic (e.g., diclofenac sodium) are administered orally or intraperitoneally.[14]

-

Induction of Writhing: After a suitable absorption period, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of hind limbs).[1][4][13][14][15]

-

Observation: The number of writhes is counted for a defined period (e.g., 10-15 minutes) after the acetic acid injection.[1][4][14]

-

Data Analysis: The percentage inhibition of writhing is calculated for the test compound-treated groups compared to the control group. A significant reduction in the number of writhes indicates analgesic activity.[1]

-

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[16][17]

-

Experimental Workflow:

Caption: Workflow for broth microdilution antimicrobial susceptibility testing.

-

Protocol:

-

Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[3][18]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.[3]

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[3][18]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[16]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

-

Toxicology

There is no publicly available toxicological data for this compound. As an intermediate in a pharmaceutical synthesis, it would typically be handled under controlled laboratory or industrial conditions to minimize exposure. The final drug product, Benazepril, has undergone extensive toxicological testing. However, this data is not directly applicable to the intermediate. Any handling of this compound should be done with appropriate personal protective equipment and in a well-ventilated area.

Conclusion

This compound is a valuable chemical intermediate, most notably in the synthesis of the ACE inhibitor Benazepril. While its own biological activities have not been extensively characterized in the public domain, its core benzazepine structure is a well-established pharmacophore. This technical guide has summarized the available information on its properties and synthesis and has provided a framework of standard experimental protocols for the potential evaluation of its biological activities. Further research would be required to fully elucidate the pharmacological and toxicological profile of this compound.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. ClinPGx [clinpgx.org]

- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 4. rjptsimlab.com [rjptsimlab.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]

- 10. goodrx.com [goodrx.com]

- 11. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 12. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02426D [pubs.rsc.org]

- 13. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

- 14. saspublishers.com [saspublishers.com]

- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 16. Broth microdilution - Wikipedia [en.wikipedia.org]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. rr-asia.woah.org [rr-asia.woah.org]

An In-depth Technical Guide to 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activities of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This compound, a derivative of the pharmaceutically significant benzazepine class, is noted for its potential neuropharmacological applications and as a key intermediate in the synthesis of other therapeutic agents.

Chemical Identity and Molecular Structure

This compound is a heterocyclic compound featuring a benzene ring fused to a seven-membered azepane ring, which contains a lactam (a cyclic amide) functional group. The presence of a chlorine atom at the 3-position introduces a chiral center, meaning the molecule can exist as a pair of enantiomers.

The structural framework consists of a benzene ring fused to a seven-membered lactam ring, which is characteristic of the benzazepine skeleton.[1] Due to the flexibility of the seven-membered ring, it adopts a non-planar conformation.[1] Definitive stereochemical configuration requires detailed analysis by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.[1]

Caption: 2D representation of the this compound molecule.

Physicochemical and Pharmacokinetic Properties

The compound's properties are summarized in the tables below, providing key data points for laboratory use and computational modeling.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 86499-23-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀ClNO | [1][2][4] |

| Molecular Weight | 195.65 g/mol | [1] |

| Exact Mass | 195.045090 u | [1] |

| InChI Key | VOEMRDMQXDUFDU-UHFFFAOYSA-N | [1] |

Table 2: Predicted Physicochemical Data

| Property | Value | Reference |

| Melting Point | 164-167 °C | [2] |

| Boiling Point | 379.5 ± 42.0 °C at 760 mmHg | [2] |

| Density | 1.27 ± 0.1 g/cm³ | [2] |

| Flash Point | 183.3 °C | [2] |

| Vapor Pressure | 5.84E-06 mmHg at 25°C | [2] |

| Refractive Index | 1.589 | [2] |

Table 3: Predicted Pharmacokinetic and Drug-Likeness Properties

| Property | Value | Reference |

| Topological Polar Surface Area | 29.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Heavy Atom Count | 13 | [1] |

Biological Activity and Potential Therapeutic Applications

This compound has garnered interest for its biological activities, primarily centered on its effects within the central nervous system.

-

Neuropharmacological Effects : The compound has been investigated for its potential as a neuroprotective agent.[1] It is believed to interact with key neurotransmitter systems, potentially modulating dopaminergic and serotonergic pathways.[1]

-

Antidepressant Properties : Preliminary studies in animal models suggest that the compound may possess antidepressant-like effects.[1] The proposed mechanism involves the inhibition of monoamine oxidase (MAO), which would lead to increased synaptic levels of neurotransmitters like serotonin and norepinephrine.[1]

-

Synthetic Intermediate : A primary industrial application of this molecule is as a key intermediate in the synthesis of Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[2]

Putative Mechanisms of Action & Signaling Pathways

While detailed mechanistic studies on this specific molecule are limited, its effects are thought to arise from the modulation of several key signaling pathways, consistent with the broader class of benzazepine derivatives.

Modulation of Dopaminergic Pathways

Benzodiazepines and related compounds can indirectly increase the firing rate of dopamine neurons in the ventral tegmental area (VTA).[5] This occurs through a process of disinhibition, where the compounds enhance the activity of GABAergic interneurons via α1-containing GABA-A receptors.[5] These interneurons, in turn, inhibit the inhibitory signals to dopamine neurons, leading to a net increase in dopamine release in projection areas like the nucleus accumbens.

Caption: Disinhibition mechanism for increased dopamine release by benzazepine derivatives.

Modulation of Serotonergic Pathways

Benzazepine compounds can also modulate serotonergic neurotransmission.[6] This interaction can be complex, potentially involving an indirect reduction of serotonin activity, which has been linked to anxiolytic effects in preclinical models.[7] The modulation may occur at various points, including the serotonin-releasing neurons in the raphe nucleus or at postsynaptic receptors like the 5-HT2A receptor, which is coupled to the Gq/G11 signaling pathway.[8]

Caption: High-level overview of potential serotonergic system modulation.

Monoamine Oxidase (MAO) Inhibition

The potential antidepressant effect of the compound may be rooted in the inhibition of monoamine oxidase (MAO) enzymes.[1] MAO-A and MAO-B are located on the outer mitochondrial membrane and are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[9] By inhibiting these enzymes, the compound would increase the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms.

Caption: Mechanism of action for increased neurotransmitter availability via MAO inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively detailed in publicly available literature. However, a general synthetic approach for related tetrahydro-2-benzazepines can be illustrative.

General Synthetic Strategy (Illustrative Example)

The synthesis of the benzazepine core often involves intramolecular cyclization reactions. A plausible, though not specifically cited, route could involve the cyclization of a suitably substituted N-(chlorophenyl)-aminobutyric acid derivative. A general procedure for the synthesis of a different tetrahydro-2-benzazepine is described by Dobrov-Denis et al. (2019), involving the cyclization of aminoalkyl-phenols.[10]

Illustrative Experimental Workflow:

Caption: A conceptual workflow for the multi-step synthesis of a benzazepinone derivative.

Methodologies for Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Would confirm the presence of aromatic protons, diastereotopic methylene protons of the azepine ring, and the methine proton at the chiral center (C3). Chemical shifts and coupling constants would elucidate the ring conformation.

-

¹³C NMR : Would show distinct signals for the aromatic carbons, the carbonyl carbon of the lactam, the chlorinated methine carbon, and the methylene carbons of the seven-membered ring.

-

-

Mass Spectrometry (MS) : Would be used to confirm the molecular weight (195.65 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₀H₁₀ClNO). The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy : Would show characteristic absorption bands for the N-H stretch (around 3200 cm⁻¹), the C=O stretch of the lactam (around 1650 cm⁻¹), and C-Cl stretching vibrations.

-

High-Performance Liquid Chromatography (HPLC) : Would be used to assess the purity of the compound, typically using a reversed-phase column with a mobile phase such as acetonitrile/water.

Conclusion

This compound is a compound of significant interest due to its potential as a neuroprotective and antidepressant agent, as well as its established role as a precursor to the antihypertensive drug Benazepril. Its biological activity is likely derived from the modulation of dopaminergic and serotonergic systems, and potentially through the inhibition of monoamine oxidase. Further research is warranted to fully elucidate its specific molecular targets, delineate its signaling pathways, and develop efficient and scalable synthetic protocols to facilitate its therapeutic development. This guide provides a foundational summary of current knowledge to aid researchers in these endeavors.

References

- 1. This compound | 86499-23-2 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. parchem.com [parchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Neural bases for addictive properties of benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzodiazepine receptors modulating serotonergic neurotransmission in rat hippocampus do not desensitize after long-term diazepam treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of benzodiazepines on central serotonergic mechanisms. | Semantic Scholar [semanticscholar.org]

- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 9. psychscenehub.com [psychscenehub.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a synthetic compound belonging to the benzazepine class of molecules. Its chemical structure features a seven-membered azepine ring fused to a benzene ring, with a chlorine atom at the 3-position. This compound has garnered interest in medicinal chemistry primarily as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril, which is used to treat hypertension.[1] Beyond its role as a synthetic precursor, preliminary research suggests that this compound may possess intrinsic biological activities, including potential neuroprotective and antidepressant effects.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, along with relevant experimental protocols and an exploration of the signaling pathways potentially modulated by this class of compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 86499-23-2 |

| Molecular Formula | C₁₀H₁₀ClNO |

| Molecular Weight | 195.65 g/mol |

| Melting Point | 164-167 °C |

| Boiling Point | 379.5±42.0 °C at 760 mmHg |

| Density | 1.3±0.1 g/cm³ |

| LogP | 1.83 |

| PSA | 29.1 Ų |

Data sourced from various chemical databases.[]

Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its preparation as an intermediate for Benazepril provides a general synthetic route. The synthesis generally starts from 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

General Synthetic Scheme:

Caption: General synthesis of this compound.

Experimental Protocol (General):

Step 1: Dichlorination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

-

To a solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in an inert solvent such as xylene, add phosphorus pentachloride (PCl₅) in a molar excess.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully quench with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

Step 2: Reduction to this compound

-

Dissolve the crude 3,3-dichloro intermediate in a suitable solvent, such as acetic acid or ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to hydrogenation (H₂) at a suitable pressure.

-

Monitor the reaction by TLC until the dichloro intermediate is consumed.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain the final product, this compound.

Potential Biological Activities and Experimental Protocols

Research suggests that this compound may exhibit neuroprotective and antidepressant-like activities.[2] This is consistent with the known pharmacological profiles of other benzazepine derivatives which are known to interact with central nervous system targets.[4]

Neuroprotective Activity

Hypothesized Mechanism: The neuroprotective effects of benzazepine derivatives may be attributed to their ability to mitigate neuronal damage caused by oxidative stress or excitotoxicity.

Experimental Protocol: In Vitro Neuroprotection Assay (General)

This protocol describes a general method to assess the neuroprotective effects of a compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y or PC12).

-

Cell Culture: Culture neuronal cells in appropriate media and conditions until they reach a suitable confluency.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ for a defined duration.

-

Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which is proportional to the number of viable cells, is measured using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells). A significant increase in cell viability in the compound-treated groups compared to the H₂O₂-only treated group would indicate a neuroprotective effect.

Antidepressant-like Activity

Hypothesized Mechanism: The potential antidepressant effects could be mediated through the modulation of monoaminergic systems (dopamine and serotonin) or the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of these neurotransmitters.[2]

Experimental Protocol: Forced Swim Test (FST) in Rodents (General)

The FST is a common behavioral test used to screen for antidepressant-like activity.[5][6][7][8][9]

-

Animal Acclimatization: Acclimate rodents (mice or rats) to the experimental facility for at least one week before the test.

-

Compound Administration: Administer this compound or a vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection) at a specific time before the test.

-

Forced Swim Test:

-

Place each animal individually in a transparent cylinder filled with water (23-25°C) from which it cannot escape.

-

Record the total duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test). Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

-

-

Data Analysis: Compare the duration of immobility between the compound-treated and vehicle-treated groups. A significant reduction in immobility time in the compound-treated group is indicative of an antidepressant-like effect.

Monoamine Oxidase (MAO) Inhibition Assay

Hypothesized Mechanism: Inhibition of MAO-A and/or MAO-B would lead to increased levels of monoamine neurotransmitters in the synaptic cleft, which is a known mechanism of action for some antidepressant drugs.

Experimental Protocol: In Vitro MAO Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of a compound against MAO-A and MAO-B.[][10][11][12][13][14][15]

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and their respective preferential substrates (e.g., kynuramine for MAO-A and benzylamine for MAO-B).[2][6][16]

-

Inhibition Assay:

-

In a microplate, pre-incubate the MAO enzyme with various concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the rate of product formation over time using a spectrophotometer or fluorometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Potential Signaling Pathways

Benzazepine derivatives are known to interact with various G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[4][17] While the specific targets of this compound have not been fully elucidated, the following signaling pathways are plausible targets for this class of compounds.

Dopamine D1 Receptor Signaling Pathway

Many benzazepine derivatives are ligands for the dopamine D1 receptor.[4][18] The canonical signaling pathway for the D1 receptor involves the activation of adenylyl cyclase.[5]

Caption: Dopamine D1 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is another common target for benzazepine compounds.[11][19][20][21][22] Its primary signaling cascade involves the activation of phospholipase C.[11][22]

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Conclusion

This compound is a valuable synthetic intermediate and a potential lead compound for the development of novel therapeutics, particularly for neurological disorders. While its primary current application is in the synthesis of Benazepril, its potential intrinsic biological activities warrant further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to explore the synthesis, biological evaluation, and mechanism of action of this and related benzazepine derivatives. Future research should focus on obtaining detailed quantitative data on its neuroprotective, antidepressant, and enzyme inhibitory activities, as well as identifying its specific molecular targets to fully elucidate its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tus.elsevierpure.com [tus.elsevierpure.com]

- 8. parchem.com [parchem.com]

- 9. mdpi.com [mdpi.com]

- 10. CN103601678B - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one - Google Patents [patents.google.com]

- 11. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN109867587B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]

- 13. Antidepressant-like Effects of δ Opioid Receptor Agonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs | MDPI [mdpi.com]

- 16. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academicworks.cuny.edu [academicworks.cuny.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Benzodiazepine receptor and serotonin 2A receptor modulate the aversive-like effects of nitric oxide in the dorsolateral periaqueductal gray of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

Synthesis of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route to 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the core benzazepinone scaffold followed by a regioselective chlorination. Detailed experimental protocols, quantitative data, and process visualizations are included to facilitate its practical implementation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed through a two-step sequence:

-

Step 1: Beckmann Rearrangement. Synthesis of the precursor, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, via the acid-catalyzed Beckmann rearrangement of 4-tetralone oxime.

-

Step 2: Alpha-Chlorination. Regioselective chlorination of the lactam at the alpha-position to the carbonyl group to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for the starting material, intermediate, and final product is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | 4424-80-0 | C₁₀H₁₁NO | 161.20 | Light brown solid[1] |

| This compound | 86499-23-2 | C₁₀H₁₀ClNO | 195.65 | Not available |

Table 2: Spectroscopic Data

| Compound | Key Spectroscopic Data |

| 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | ¹H NMR (CDCl₃): δ 2.05 (quint, J = 6.4 Hz, 2 H), 2.56 (t, J = 6.4 Hz, 2 H), 2.81 (t, J = 6.4 Hz, 2 H), 4.28 (br, 2 H), 6.41 (d, J = 2.0 Hz, 1 H), 6.53 (dd, J = 8.4, 2.0 Hz, 1 H), 7.87 (d, J = 8.4 Hz, 1 H). ¹³C NMR (CDCl₃): δ 23.2, 29.9, 38.7, 112.3, 113.0, 123.6, 129.6, 147.0, 151.4, 197.0. MS (EI): m/z 161 (M⁺).[2] |

| This compound | InChI: 1S/C10H10ClNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13)[3] |

Experimental Protocols

The following section provides detailed experimental methodologies for the synthesis of this compound.

Step 1: Synthesis of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

This procedure is adapted from established methods for the Beckmann rearrangement of tetralone oximes.[4]

Reaction Scheme:

Caption: Beckmann rearrangement of 4-tetralone oxime to the corresponding lactam.

Materials and Reagents:

-

4-Tetralone oxime

-

Polyphosphoric acid (PPA)

-

Ice water

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a thermometer, place 4-tetralone oxime.

-

Add polyphosphoric acid to the flask. The weight ratio of PPA to the oxime should be approximately 10:1.

-

Heat the mixture with stirring to a temperature of 120-130 °C. Maintain this temperature for the duration of the reaction, typically 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture into a beaker containing ice water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Yield: Nearly quantitative yields have been reported for similar Beckmann rearrangements of tetralone oximes using polyphosphoric acid.[4]

Step 2: Synthesis of this compound

This proposed procedure is based on general methods for the alpha-chlorination of lactams and ketones.

Reaction Scheme:

References

An In-depth Technical Guide to the Discovery and History of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic organic compound with the chemical formula C₁₀H₁₀ClNO. Its significance in medicinal chemistry primarily stems from its role as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril.[1] This document provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, tailored for professionals in the field of drug development and chemical research.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the antihypertensive drug Benazepril. Research into novel ACE inhibitors in the late 1970s and early 1980s led to the exploration of various heterocyclic scaffolds to mimic the peptide substrates of the angiotensin-converting enzyme. The benzazepinone core was identified as a promising structure.

The first documented synthesis of this compound is detailed in U.S. Patent 4,410,520 , filed on November 9, 1981, by Ciba-Geigy Corporation. The inventors, John W. H. Watthey, Michael E. Condon, and John L. Stanton, described the synthesis of a series of 3-amino-[2]-benzazepin-2-one-1-alkanoic acids, with Benazepril being a prominent example. In this patent, this compound is presented as a crucial precursor to the corresponding 3-amino derivative, which is subsequently elaborated to the final drug substance. This patent establishes the foundational chemistry that enabled the production of Benazepril.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while the molecular formula and weight are definitive, other physical properties such as melting and boiling points are reported primarily by chemical suppliers and may vary.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClNO | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 195.65 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 86499-23-2 | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 164-167 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 379.5±42.0 °C (Predicted) | --INVALID-LINK--, --INVALID-LINK-- |

| Density | 1.27±0.1 g/cm³ (Predicted) | --INVALID-LINK-- |

Experimental Protocols

The seminal synthesis of this compound is described in U.S. Patent 4,410,520. The following is a detailed experimental protocol based on the procedures outlined in this patent.

Synthesis of this compound

This synthesis is a multi-step process starting from 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

Step 1: Dichlorination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

-

Reactants: 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, Phosphorus pentachloride (PCl₅), Toluene.

-

Procedure: A solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in toluene is treated with phosphorus pentachloride. The reaction mixture is heated to reflux. After the reaction is complete, the solvent is removed under reduced pressure to yield crude 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

Step 2: Monodechlorination to this compound

-

Reactants: 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, Acetic acid, Sodium acetate, 10% Palladium on carbon (Pd/C), Hydrogen gas.

-

Procedure: The crude 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is dissolved in acetic acid containing sodium acetate. A catalytic amount of 10% palladium on carbon is added. The mixture is then hydrogenated at a suitable pressure until the theoretical amount of hydrogen is consumed.

-

Work-up and Purification: The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over a suitable drying agent (e.g., magnesium sulfate), and the solvent is evaporated to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system.

Visualizations

Experimental Workflow

Caption: Synthetic pathway to this compound.

Signaling Pathway Context: The Renin-Angiotensin-Aldosterone System (RAAS)

As this compound is a precursor to the ACE inhibitor Benazepril, its relevance is best understood in the context of the Renin-Angiotensin-Aldosterone System (RAAS). Benazepril, and its active metabolite benazeprilat, inhibit the angiotensin-converting enzyme (ACE), a key component of this pathway.

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Benazepril.

Conclusion

This compound is a compound of significant interest due to its indispensable role in the synthesis of the widely used antihypertensive drug, Benazepril. Its discovery and the development of its synthetic route were pivotal moments in the advancement of ACE inhibitors. This guide has provided a detailed overview of its history, chemical properties, and the experimental procedures for its preparation, offering valuable insights for professionals in the pharmaceutical and chemical industries. Further research into optimizing the synthesis of this key intermediate could lead to more efficient and sustainable production of Benazepril and related therapeutic agents.

References

The Gateway to Antihypertensive Therapy: A Technical Overview of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key chemical intermediate in the synthesis of the potent angiotensin-converting enzyme (ACE) inhibitor, Benazepril. While this compound itself is not the primary pharmacologically active agent, its critical role in the manufacturing of a widely used antihypertensive drug makes its chemistry and biological relevance a subject of significant interest. This document will elucidate the synthetic pathway from this intermediate to Benazepril, detail the experimental protocols for assessing ACE inhibition, and explore the broader biological context of the benzazepine class of compounds.

Introduction: The Benzazepine Scaffold in Medicinal Chemistry

Benzazepines, heterocyclic compounds featuring a benzene ring fused to a seven-membered azepine ring, represent a privileged scaffold in drug discovery.[1] Derivatives of this core structure have been shown to exhibit a wide range of biological activities, including anti-depressant, anti-hypertensive, anti-ischaemic, and anorectic properties.[2] The specific compound, this compound, serves as a crucial building block in the multi-step synthesis of Benazepril, a medication primarily used to treat high blood pressure.[3]

Synthetic Pathway to Benazepril

The transformation of this compound into Benazepril involves a series of chemical reactions designed to introduce the necessary functional groups for ACE inhibition. The following diagram illustrates a common synthetic route.

A key step in this synthesis is the nucleophilic substitution of the chlorine atom at the 3-position with an azide group, followed by further modifications to build the side chain responsible for the ACE inhibitory activity of Benazepril.[4][5]

Biological Activity: Angiotensin-Converting Enzyme (ACE) Inhibition

The ultimate biological significance of this compound lies in its conversion to Benazepril, a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a hormonal cascade that plays a crucial role in maintaining blood pressure and fluid balance.

ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[6] Angiotensin II constricts blood vessels and stimulates the adrenal cortex to secrete aldosterone, which leads to sodium and water retention by the kidneys. Both of these effects contribute to an increase in blood pressure. By inhibiting ACE, Benazepril (and its active metabolite, benazeprilat) reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.[4]

Quantitative Data

As this compound is a synthetic intermediate, direct quantitative data on its biological activity (e.g., IC50, EC50) is not typically reported in pharmacological literature. The relevant quantitative data pertains to the final active drug, Benazeprilat.

| Compound | Target | Assay | IC50 | Reference |

| Benazeprilat | Angiotensin-Converting Enzyme (ACE) | In vitro enzymatic assay | 1.7 nM | [4] |

Experimental Protocols

The evaluation of ACE inhibitors relies on robust in vitro assays. A common method is the spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL).

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

Principle: This assay measures the amount of hippuric acid released from the substrate hippuryl-histidyl-leucine (HHL) by the action of ACE. The hippuric acid is then extracted and quantified by measuring its absorbance at 228 nm. The inhibitory activity of a compound is determined by its ability to reduce the amount of hippuric acid formed.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-Histidyl-Leucine (HHL)

-

Test compound (e.g., Benazeprilat)

-

Borate buffer (pH 8.3)

-

1 M HCl

-

Ethyl acetate

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a microcentrifuge tube, add 50 µL of the test compound solution (or buffer for control).

-

Add 50 µL of ACE solution (e.g., 2 mU/mL in borate buffer) and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 150 µL of HHL solution (e.g., 5 mM in borate buffer).

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Extract the hippuric acid by adding 1.5 mL of ethyl acetate and vortexing.

-

Centrifuge to separate the phases.

-

Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate the solvent.

-

Re-dissolve the residue in 1 mL of deionized water.

-

Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.

Data Analysis: The percentage of ACE inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

The IC50 value, the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a pivotal molecule in the synthesis of the ACE inhibitor Benazepril. While it does not possess intrinsic pharmacological activity as a final drug product, its chemical properties and reactivity are essential for the construction of the pharmacophore responsible for potent ACE inhibition. Understanding the chemistry of this intermediate and the biological context of its end-product is crucial for professionals in the field of drug development and cardiovascular medicine. The methodologies outlined in this guide provide a framework for the evaluation of compounds targeting the renin-angiotensin-aldosterone system, a cornerstone of modern antihypertensive therapy.

References

An In-depth Technical Guide to 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A Research Chemical Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic compound belonging to the benzazepine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Notably, this particular chlorinated derivative serves as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril.[1] Beyond its role as a synthetic precursor, the benzazepinone core is associated with a range of pharmacological activities, including neuroprotective, antidepressant, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, known and potential biological activities, and relevant experimental protocols associated with this compound and its analogs, aiming to facilitate further research and drug discovery efforts.

Chemical and Physical Properties

This compound is a chlorinated lactam with a fused benzene and azepine ring system. The presence of a chlorine atom at the 3-position introduces a chiral center, meaning the compound can exist as a racemic mixture of enantiomers.

| Property | Value |

| CAS Number | 86499-23-2 |

| Molecular Formula | C₁₀H₁₀ClNO |

| Molecular Weight | 195.65 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | 164-167 °C |

| Boiling Point | 379.5 ± 42.0 °C at 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ |

| Flash Point | 183.3 ± 27.9 °C |

| Refractive Index | 1.589 |

Note: Some physical properties are predicted based on computational models.

Synthesis

The primary reported synthesis of this compound is as an intermediate in the multi-step synthesis of Benazepril. The general approach involves the chlorination of the parent lactam, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

General Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol (Illustrative)

The following protocol is a generalized procedure based on descriptions in patents for the synthesis of Benazepril intermediates. Researchers should optimize conditions for their specific needs.

Step 1: Dichlorination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

-

To a solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in an inert solvent such as xylene, add phosphorus pentachloride (PCl₅) in portions.

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture and carefully quench with water or ice.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

Step 2: Selective Dechlorination

-

Dissolve the crude dichloro-intermediate in a suitable solvent such as acetic acid.

-

Add sodium acetate (NaOAc) and a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until one equivalent of hydrogen is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to afford this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the benzazepinone scaffold is known to exhibit a range of biological activities. The following sections summarize the potential activities based on studies of analogous compounds.

Monoamine Oxidase (MAO) Inhibition

Benzazepine derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, suggesting potential for antidepressant and neuroprotective applications.

Potential Signaling Pathway: MAO Inhibition

Caption: Hypothesized mechanism of action via MAO inhibition.

Table of MAO-B Inhibitory Activity of Related Benzazepine Derivatives

| Compound | MAO-B IC₅₀ (µM) | Selectivity (MAO-A/MAO-B) |

| Analog 1 | 0.203 | 19.04 |

| Analog 2 | 0.979 | - |

| Analog 3 | 3.857 (MAO-A) | - |

| Data for illustrative purposes from studies on pyridazinobenzylpiperidine and other heterocyclic derivatives with MAO inhibitory activity.[2] |

Dopamine and Serotonin Receptor Modulation

The benzazepine core is a well-established pharmacophore for ligands of dopamine and serotonin receptors. Depending on the substitution pattern, these compounds can act as agonists or antagonists with varying selectivity for different receptor subtypes. This suggests potential applications in treating a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and depression.

Table of Dopamine Receptor (D₁) Binding Affinities of Benzazepine Analogs

| Compound | D₁ Receptor Kᵢ (nM) |

| Analog A | 30 |

| Analog B | 650 |

| Analog C | 11 |

| Data for illustrative purposes from studies on various benzazepine derivatives.[3][4][5] |

Anticancer Activity

Several studies have reported the cytotoxic effects of benzazepine and related heterocyclic compounds against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for evaluating the cytotoxicity of the compound.

Table of Cytotoxic Activity of Related Benzazepinone and Heterocyclic Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| Indolobenzazepine Analog 1 | MDA-MB-231 (Breast) | Low µM range |

| Indolobenzazepine Analog 2 | LM3 (Hepatocellular Carcinoma) | Low µM to nM range |

| Benzo[a]phenazine Analog | MCF-7 (Breast) | 1.04 - 2.27 |

| Benzo[a]phenazine Analog | HL-60 (Leukemia) | 1-10 |

| Data for illustrative purposes from studies on various benzazepine and related heterocyclic derivatives.[6][7][8] |

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol provides a general method for assessing the MAO inhibitory activity of a test compound.

-

Reagents and Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Test compound dissolved in DMSO

-

Phosphate buffer (pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

In the wells of a 96-well plate, add the MAO enzyme solution and the test compound at various concentrations.

-

Pre-incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding the kynuramine substrate solution.

-

Incubate the plate at 37 °C for 30 minutes.

-

Stop the reaction by adding a suitable stop solution (e.g., NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Dopamine Receptor Binding Assay

This protocol describes a general radioligand binding assay to determine the affinity of a test compound for a specific dopamine receptor subtype.

-

Reagents and Materials:

-

Cell membranes expressing the target dopamine receptor (e.g., D₁, D₂)

-

Radioligand (e.g., [³H]-SCH23390 for D₁ receptors)

-

Test compound dissolved in DMSO

-

Assay buffer

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

Glass fiber filters

-

Scintillation cocktail and liquid scintillation counter

-

-

Procedure:

-

In a reaction tube, combine the cell membranes, radioligand, and either the test compound at various concentrations or the non-specific binding control.

-

Incubate at room temperature for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the Kᵢ value of the test compound.

-

MTT Cytotoxicity Assay

This colorimetric assay is commonly used to assess the cytotoxic effects of a compound on cultured cell lines.

-

Reagents and Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

Conclusion

This compound is a valuable research chemical, primarily recognized for its role as a key intermediate in the synthesis of Benazepril. The broader benzazepinone scaffold exhibits a diverse range of biological activities, suggesting that this chlorinated derivative may also possess interesting pharmacological properties. Further investigation into its potential as a modulator of monoamine oxidases, dopamine, and serotonin receptors, as well as its cytotoxic effects, is warranted. The synthetic routes and experimental protocols outlined in this guide provide a foundation for researchers to explore the full potential of this and related compounds in the development of novel therapeutics. The lack of specific biological and spectroscopic data for the title compound highlights an opportunity for further research to fully characterize its properties and potential applications.

References

- 1. chembk.com [chembk.com]

- 2. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the compound 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This molecule is of interest in medicinal chemistry, potentially as an intermediate in the synthesis of pharmacologically active agents. This document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a conceptual synthetic workflow.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | m | 4H | Ar-H |

| ~4.5-4.7 | dd | 1H | -CH(Cl)- |

| ~3.0-3.3 | m | 2H | -CH₂-CH₂-Ar |

| ~2.6-2.9 | m | 2H | -CH₂-CH(Cl)- |

| ~8.0-8.5 | br s | 1H | -NH- |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168-172 | C=O (amide) |

| ~135-140 | Ar-C (quaternary) |

| ~125-130 | Ar-CH |

| ~55-60 | -CH(Cl)- |

| ~30-35 | -CH₂-CH₂-Ar |

| ~25-30 | -CH₂-CH(Cl)- |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3300 | Medium, Broad | N-H Stretch |

| ~3000-3100 | Medium | C-H Stretch (Aromatic) |

| ~2850-2950 | Medium | C-H Stretch (Aliphatic) |

| ~1660-1680 | Strong | C=O Stretch (Amide) |

| ~1600, ~1480 | Medium | C=C Stretch (Aromatic) |

| ~750-800 | Strong | C-Cl Stretch |

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 195/197 | [M]⁺/ [M+2]⁺ (Molecular ion peak with ~3:1 isotopic ratio for ³⁵Cl/³⁷Cl) |

| 160 | [M-Cl]⁺ |

| 132 | [M-Cl-CO]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a pulse angle of 30-45 degrees.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds between scans.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a high-quality spectrum.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (in a volatile organic solvent like methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface.

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI), such as a GC-MS or a standalone MS with a direct insertion probe.

-

Data Acquisition (EI Mode):

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 300.

-

The instrument will detect the positively charged ions and their relative abundances.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be evident for chlorine-containing fragments.

Synthetic Workflow and Structural Elucidation

The following diagrams illustrate a plausible synthetic pathway for this compound and the logical workflow for its structural confirmation using the spectroscopic techniques described.

Caption: Plausible synthetic route to the target compound.

Caption: Logical workflow for structural confirmation.

Methodological & Application

Synthesis Protocol for 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a valuable intermediate in the synthesis of pharmaceuticals, including the angiotensin-converting enzyme (ACE) inhibitor Benazepril. The described methodology is a two-step process commencing with the synthesis of the lactam backbone, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, via a Beckmann rearrangement of α-tetralone oxime. The subsequent step involves the regioselective α-chlorination of the lactam at the 3-position using N-chlorosuccinimide (NCS). This protocol offers a clear and reproducible pathway for the preparation of the target compound.

Chemical Data Summary

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | 4424-80-0 | C₁₀H₁₁NO | 161.20 | 145-148 | 355.9 (predicted) |

| This compound | 86499-23-2 | C₁₀H₁₀ClNO | 195.65 | 164-167 | 379.5 (predicted) |

Experimental Protocols

Step 1: Synthesis of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

This procedure is based on the Beckmann rearrangement of α-tetralone oxime.

Materials:

-

α-Tetralone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Water

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Oxime Formation: In a round-bottom flask, dissolve α-tetralone (1 equivalent) in ethanol. Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Collect the precipitated α-tetralone oxime by filtration, wash with cold water, and dry under vacuum.

-

Beckmann Rearrangement: To a flask equipped with a mechanical stirrer, add polyphosphoric acid and heat it to 80-90 °C.

-

Slowly add the dried α-tetralone oxime (1 equivalent) to the hot PPA with vigorous stirring.

-

Continue stirring at 120-130 °C for 15-30 minutes.

-